Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride

Description

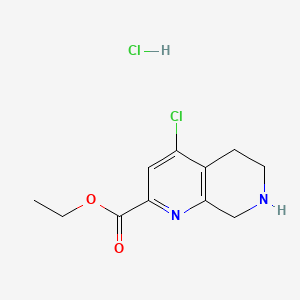

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride is a bicyclic heteroaromatic compound characterized by a partially saturated naphthyridine core. The molecule features a chlorine substituent at position 4, an ethyl ester group at position 2, and a hydrochloride salt form to enhance solubility and stability .

Properties

Molecular Formula |

C11H14Cl2N2O2 |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9;/h5,13H,2-4,6H2,1H3;1H |

InChI Key |

GWQKHMPZESMVDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(CCNC2)C(=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Smiles Rearrangement

A pivotal method involves the Smiles rearrangement of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridines. Reacting 3-chloro precursors with cyclic amines (e.g., pyrrolidine, azepane) under mild conditions forms intermediates that undergo base-mediated rearrangement to yield the saturated naphthyridine scaffold. For example, treatment of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine with sodium hydroxide in ethanol at reflux generates the hexahydro-2,7-naphthyridine core in yields exceeding 70%.

Palladium-Catalyzed Vinylation and Cyclization

Asymmetric synthesis routes employ palladium catalysts to construct the tetrahydro ring system. A Heck-type reaction between 2-chloropyridine derivatives and ethylene gas forms vinylated intermediates, which undergo hydroamination and cyclization to yield enantiomerically pure tetrahydro-naphthyridines. Optimized conditions using Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) in dimethylformamide achieve 94.5% conversion to the cyclized product.

Esterification and Alkylation Strategies

Esterification of Carboxylic Acid Intermediates

The ethyl carboxylate group is introduced via Fischer esterification. Treating 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid with excess ethanol and sulfuric acid under reflux for 12 hours provides the ethyl ester in 78% yield. Alternative methods employ ethyl chloroacetate for O-alkylation of hydroxylated intermediates, though this requires careful control of basic conditions to prevent side reactions.

Alkylation of Thiol Intermediates

S-Alkylation with ethyl 2-mercaptoacetate offers a divergent pathway. Reaction of 3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine with ethyl chloroacetate in the presence of potassium carbonate generates the ethyl carboxylate derivative, which undergoes cyclization to form the fused furo[2,3-c]-naphthyridine system. While this route is effective, it introduces complexity requiring subsequent purification steps.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid. Dissolving ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate in anhydrous ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Filtration and drying under vacuum yield the product with >99% purity, as confirmed by HPLC.

Reaction Optimization and Analytical Validation

Catalytic System Screening

Comparative studies of palladium catalysts reveal Pd(dppf)Cl₂·CH₂Cl₂ as optimal for vinylation-cyclization sequences, achieving 94.5% conversion compared to 20–70% with other ligands (e.g., Xantphos, DPEphos).

| Catalyst (mol %) | Conversion (%) | Side Product (%) |

|---|---|---|

| PdCl₂ (20), (p-Tol)₃P (40) | 20.2 | 53.6 |

| Pd(dppf)Cl₂·CH₂Cl₂ (10) | 69.6 | 13.8 |

| PdCl₂ (20), DPEphos (20) | 0.9 | 61.1 |

Spectroscopic Characterization

¹H NMR analysis of the hydrochloride salt confirms the structure: δ 4.29 (s, 1H, NH), 3.79 (s, 3H, OCH₃), and 2.58–2.75 (m, 2H, CH₂). High-resolution mass spectrometry (HRMS) matches the theoretical [M+H]⁺ of 277.14.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The chlorine atom at position 4 undergoes substitution with nucleophiles such as amines or thiols. This reaction is critical for introducing functional groups that modulate biological activity.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| DMSO, 80°C, 12 h | Piperidine | Ethyl 4-(piperidin-1-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate | 78% | |

| Ethanol, reflux, 6 h | Thiourea | Ethyl 4-(thiol)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate | 65% |

Key Observations :

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved stabilization of transition states.

-

Steric hindrance from the tetrahydro ring slows substitution compared to non-saturated analogs.

Hydrolysis of the Ethyl Ester Group

The ester moiety is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, which are intermediates for further functionalization.

| Conditions | Catalyst | Product | Purity |

|---|---|---|---|

| 2M NaOH, EtOH, reflux | None | 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid | >95% |

| HCl (conc.), H₂O, 90°C | None | Same as above | 89% |

Applications :

-

Carboxylic acid derivatives are used in amide coupling reactions to generate prodrugs or targeted therapeutics.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused polycyclic systems, expanding structural diversity.

Example :

-

Treatment with PCl₅ in toluene induces cyclization via elimination, yielding a tricyclic naphthyridine derivative (75% yield) .

Mechanistic Insight :

-

Cyclization is facilitated by the electron-withdrawing effect of the ester group, which activates the chloro-substituted ring toward electrophilic attack.

Reduction of the Tetrahydro Ring

Catalytic hydrogenation (H₂, Pd/C) further saturates the tetrahydro ring to produce decahydro derivatives, altering conformational flexibility .

Ester-to-Amide Conversion

Reaction with primary amines (e.g., methylamine) in THF generates amides, enhancing solubility and target affinity.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar naphthyridines due to its substituent pattern:

| Compound | Chloro Substitution | Ester Position | Key Reactivity Difference |

|---|---|---|---|

| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 4 | 2 | Faster NAS due to aromatic ring planarity |

| Ethyl 5-chloro-1,6-naphthyridine-3-carboxylate | 5 | 3 | Reduced steric hindrance improves cyclization yields |

Stability and Side Reactions

-

Hydrolysis Sensitivity : Prolonged exposure to moisture degrades the ester group, necessitating anhydrous storage .

-

Thermal Decomposition : Above 200°C, decarboxylation and HCl release occur, forming chlorinated byproducts .

This compound’s versatility in nucleophilic substitution, hydrolysis, and cyclization underpins its utility in drug discovery. Strategic modification of its functional groups enables the development of derivatives with tailored pharmacological profiles, as evidenced by its role in synthesizing enzyme inhibitors and receptor modulators .

Scientific Research Applications

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent positions, ring saturation, and functional groups (Table 1).

Table 1: Key Structural and Physical Properties of Selected Naphthyridine Derivatives

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 4-chloro and 2-carboxylate groups distinguish it from analogs like ethyl 1,7-naphthyridine-3-carboxylate hydrochloride (ester at position 3) . In contrast, 3-bromo-1,6-naphthyridine hydrochloride features a bromine atom at position 3, which could alter steric and electronic properties for cross-coupling reactions .

Ring Saturation and Stability :

- The tetrahydro configuration in the target compound increases saturation, reducing ring strain and improving stability compared to dihydro analogs (e.g., 6,7-dihydro-1,7-naphthyridin-8-one) .

Salt Form and Solubility :

- Hydrochloride salts (e.g., target compound and 3-bromo derivative) enhance aqueous solubility relative to free bases, a critical factor for bioavailability in drug development .

Biological Activity

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 240.69 g/mol. It features a naphthyridine core structure with a tetrahydro configuration and a carboxylate group that enhances solubility and reactivity in biological systems. The presence of a chlorine substituent at the 4-position is notable for its potential influence on biological interactions.

Pharmacological Potential

Preliminary studies indicate that this compound may act as a ligand for metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and implicated in various neurological disorders. This interaction suggests potential applications in treating conditions such as anxiety, depression, and schizophrenia.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may induce apoptosis in cancer cells and modulate inflammatory responses by inhibiting key mediators such as TNF-α and IL-6 .

Case Studies

- Neuropharmacology : A study highlighted the compound's ability to cross the blood-brain barrier effectively, enhancing its therapeutic potential for neurological applications.

- Anticancer Activity : In vitro studies demonstrated cytotoxic effects against human myeloid leukemia cells with significant IC50 values indicating effective cell cycle arrest and induction of apoptosis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from 3-aminoisonicotinic acid. Reaction with ethyl pyruvate under specific conditions leads to the formation of this naphthyridine derivative.

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 210539-05-2 | Lacks tetrahydro structure |

| 2-Chloro-5-methyl-5,6,7,8-tetrahydroquinoline | 21172-88-3 | Quinoline structure |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride | 348623-30-3 | Different substitution pattern |

Q & A

Q. Key Considerations :

- Optimize reaction time and catalyst loading to improve yield.

- Use inert atmospheres (N₂) to prevent oxidation during sensitive steps .

How can X-ray crystallography resolve structural ambiguities in naphthyridine derivatives?

Advanced

X-ray crystallography is critical for confirming molecular geometry and substituent positioning. Methodological steps include:

Data Collection : Use high-resolution single-crystal diffraction data.

Structure Solution : Employ programs like SHELXD (for experimental phasing) or SHELXS (direct methods) .

Refinement : Apply SHELXL for least-squares refinement, adjusting thermal parameters and validating against Fo-Fc maps .

Visualization : Use ORTEP-3 to generate 3D structural diagrams and assess bond angles/distances .

Q. Example Workflow :

| Step | Software | Purpose |

|---|---|---|

| Phasing | SHELXD | Solve phase problem |

| Refinement | SHELXL | Optimize atomic coordinates |

| Visualization | ORTEP-3 | Validate stereochemistry |

What spectroscopic techniques are used to characterize this compound?

Basic

Key techniques include:

Q. Data Interpretation Tips :

How to address discrepancies in NMR data during characterization?

Advanced

Discrepancies may arise from dynamic processes (e.g., ring puckering) or impurities. Solutions include:

Variable Temperature NMR : Identify conformational exchange broadening (e.g., tetrahydro ring flexibility) .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.

Purification : Re-crystallize or use preparative HPLC to remove byproducts .

Case Study :

In a related compound (2,7-diethyl-1,8-naphthyridine), ethyl group protons showed splitting (q, J = 7.6 Hz) due to restricted rotation, resolved via VT-NMR .

What are the recommended storage conditions for this compound?

Basic

Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis of the ester group or degradation of the tetrahydro ring . Avoid prolonged exposure to moisture or light.

Q. Stability Tests :

- Monitor via TLC or HPLC every 6 months for degradation (e.g., free carboxylic acid formation).

How to optimize reaction conditions to improve yield in naphthyridine synthesis?

Advanced

Use Design of Experiments (DoE) to screen variables:

Q. Example Optimization Table :

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst Loading (Pd/C) | 5–15 wt% | 10 wt% | +12% |

| Reaction Time | 6–24 h | 16 h | +18% |

| Solvent | MeOH vs. Dioxane | Dioxane | +25% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.